molecular formula C21H16N2O3S B2957328 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide CAS No. 313469-58-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide

Cat. No.: B2957328
CAS No.: 313469-58-8
M. Wt: 376.43
InChI Key: AOZYHCYFSOHWLY-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide” is a compound that has been synthesized and studied for its potential biological properties . It is a benzothiazole derivative, a class of compounds known for their strong fluorescence and luminescence properties . These compounds have been used in the development of organic light-emitting diodes and other bioactive materials .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include acetylation of benzothiazole in the presence of a base, followed by nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel synthesis of benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol demonstrated moderate antimicrobial activities and potential antimalarial benefits. These compounds also showed potential as medicines due to their hemolytic activity and mammalian cell toxicity survey (Alborz et al., 2018).

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and showed considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Molecular Characterization

The molecular characterization of novel compounds containing benzothiazole moieties through NMR and other spectroscopic methods provided insights into their structure and potential biological activities, underscoring the importance of detailed chemical analysis in drug development (Ying-jun, 2012).

Pharmacological Screening

Several studies have synthesized and evaluated the pharmacological properties of benzothiazole derivatives, including their antimicrobial and anti-inflammatory activities. These compounds have been identified as promising candidates for further development into therapeutic agents (Tariq et al., 2018); (Bikobo et al., 2017).

Novel Derivatives and Their Activities

The creation of novel derivatives, such as 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, showcased significant reductions in reaction times and higher yields under ultrasound irradiation, along with promising antimicrobial activities (Rezki, 2016).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

tuberculosis . This suggests that the compound may interact with its targets, leading to the inhibition of essential biochemical processes within the bacteria, thereby preventing their growth and proliferation.

Biochemical Pathways

Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . By inhibiting this process, the compound may reduce inflammation and other responses mediated by prostaglandins.

Pharmacokinetics

The pharmacokinetic features of benzothiazole derivatives have been studied in the context of their potential as egfr inhibitors .

Result of Action

Benzothiazole derivatives have been associated with anti-inflammatory activity , suggesting that they may reduce inflammation at the molecular and cellular levels.

Future Directions

The future directions for the study of “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide” and similar compounds could involve further exploration of their biological properties, including their potential anti-tubercular activity . Additionally, their strong fluorescence and luminescence properties make them promising candidates for the development of organic light-emitting diodes and other bioactive materials .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZYHCYFSOHWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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